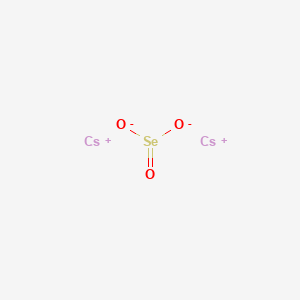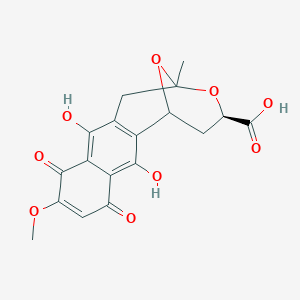
Paederosäure
Übersicht
Beschreibung
Iron glycinate, also known as ferrous bisglycinate, is a chelated form of iron where iron is bound to the amino acid glycine. This compound is known for its high bioavailability and minimal gastrointestinal side effects compared to other iron supplements. It is commonly used to treat and prevent iron deficiency anemia.
Wissenschaftliche Forschungsanwendungen
Eisenbisglycinat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Eisenkoordinationschemie und Komplexbildungsreaktionen.
Biologie: Untersucht auf seine Rolle im Eisenstoffwechsel und -transport in biologischen Systemen.
Medizin: Weit verbreitet als Eisenpräparat zur Behandlung von Eisenmangelanämie aufgrund seiner hohen Bioverfügbarkeit und minimalen Nebenwirkungen
Industrie: Wird in der Lebensmittelbefestigung und als Nährstoffzusatz in verschiedenen Lebensmitteln eingesetzt
5. Wirkmechanismus
Eisenbisglycinat entfaltet seine Wirkungen hauptsächlich durch seine Rolle bei der Eisensupplementierung. Die chelierte Form ermöglicht eine bessere Absorption im Magen-Darm-Trakt. Nach der Aufnahme wird Eisen für die Produktion von Hämoglobin und anderen eisenhaltigen Enzymen verwendet. Die Glycin-Komponente trägt zur Stabilisierung und zum Transport von Eisen im Körper bei .
Ähnliche Verbindungen:
- Eisensulfat
- Eisenfumarat
- Eisengluconat
- Eisencitrat
Vergleich:
- Bioverfügbarkeit: Eisenbisglycinat hat eine höhere Bioverfügbarkeit im Vergleich zu Eisensulfat und Eisenfumarat.
- Nebenwirkungen: Eisenbisglycinat verursacht weniger gastrointestinale Nebenwirkungen als andere Eisensalze.
- Stabilität: Die chelierte Form von Eisenbisglycinat ist stabiler und weniger von diätetischen Inhibitoren der Eisenabsorption beeinflusst .
Eisenbisglycinat zeichnet sich durch seine überlegene Absorption und minimalen Nebenwirkungen aus, was es zu einer bevorzugten Wahl für die Eisensupplementierung macht.
Wirkmechanismus
Target of Action
Paederosidic acid, an iridoid glycoside isolated from Paederia scandens, has been found to interact with several targets. The primary target of paederosidic acid is the P2Y receptor (P2YR) . The activation of P2YR promotes osteoclast formation and causes neuropathic pain, exhibiting a possible link to osteoarthritis .
Mode of Action
Paederosidic acid directly interacts with P2YR, enhancing the thermostability and decreasing the protease sensitivity of the target protein . This interaction significantly inhibits receptor activator for nuclear factor-κB ligand (RANKL)-mediated osteoclastogenesis .
Biochemical Pathways
The action of paederosidic acid affects several biochemical pathways. It induces mitochondria-mediated apoptosis in cancer cells . This process involves the up-regulation of caspase-3, caspase-8, caspase-9, Bid, Bax, and the down-regulation of Bcl-2, stimulating the release of Cyto-C from mitochondria .
Pharmacokinetics
The pharmacokinetics of paederosidic acid have been studied in rat plasma . The bioavailability (F) of paederosidic acid was found to be between 1.74% and 3.36% . .
Result of Action
Paederosidic acid exhibits significant anti-cancer and anti-inflammatory activities . It inhibits lung cancer cells via inducing mitochondria-mediated apoptosis . In addition, it has been found to exert significant inhibitory effects on gastric cancer cell lines .
Biochemische Analyse
Biochemical Properties
Paederosidic acid plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and caspase-9, which are key players in the apoptotic pathway . The compound upregulates pro-apoptotic proteins such as Bid and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, paederosidic acid stimulates the release of cytochrome c from mitochondria, further promoting apoptosis .
Cellular Effects
Paederosidic acid exerts significant effects on various cell types and cellular processes. In lung cancer cells, it induces mitochondria-mediated apoptosis, leading to cell death . The compound also affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation . In hepatocellular carcinoma cells, paederosidic acid inhibits cell growth, invasion, and angiogenesis while promoting apoptosis . These effects are dose-dependent and highlight the compound’s potential as an anticancer agent .
Molecular Mechanism
At the molecular level, paederosidic acid exerts its effects through several mechanisms. It binds to and activates caspases, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the P2Y14 receptor, which is implicated in osteoclast formation and neuropathic pain . By downregulating the expression of NFAT2 and ATP6V0D2, paederosidic acid suppresses osteoclastogenesis and alleviates pain . These molecular interactions underscore the compound’s therapeutic potential in treating cancer and osteoarthritis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of paederosidic acid change over time. The compound is stable at room temperature and exhibits long-term effects on cellular function when stored appropriately . In vitro studies have shown that paederosidic acid maintains its bioactivity for extended periods, with significant effects observed after 24 to 48 hours of treatment . In vivo studies indicate that the compound’s effects on cellular function, such as apoptosis and inflammation, persist over time, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of paederosidic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory effects . At higher doses, paederosidic acid may cause adverse effects, including toxicity . Studies have shown that the compound’s therapeutic window is relatively wide, allowing for effective treatment at doses that minimize toxicity . These findings underscore the importance of dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Paederosidic acid is involved in several metabolic pathways, primarily those related to apoptosis and inflammation . The compound interacts with enzymes such as caspases and proteins involved in the mitochondrial apoptotic pathway . By modulating these pathways, paederosidic acid influences metabolic flux and metabolite levels, contributing to its bioactivity . These interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis and inflammation.
Transport and Distribution
Within cells and tissues, paederosidic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, paederosidic acid accumulates in specific compartments, such as mitochondria, where it exerts its apoptotic effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
Paederosidic acid is primarily localized in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This precise localization is essential for paederosidic acid’s bioactivity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron glycinate is typically synthesized by reacting reduced iron with glycine in the presence of citric acid. The reaction is carried out at a controlled temperature to ensure the formation of the chelate. The resulting product is then spray-dried to obtain a fine, free-flowing powder .
Industrial Production Methods: In industrial settings, iron glycinate is produced by reacting iron powder with glycine at a temperature of around 50°C for 24 hours. Alternatively, it can be prepared by reacting glycine with ferric chloride and then adding sodium hydroxide to precipitate the iron glycinate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eisenbisglycinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Eisen im Glycinatkomplex kann vom zweiwertigen (Fe²⁺) zum dreiwertigen (Fe³⁺) Zustand oxidiert werden.
Reduktion: Dreiwertiges Eisen kann unter bestimmten Bedingungen zu zweiwertigem Eisen reduziert werden.
Komplexierung: Eisenbisglycinat kann Komplexe mit anderen Liganden bilden, was sich auf seine Stabilität und Reaktivität auswirkt
Häufige Reagenzien und Bedingungen:
Oxidation: Sauerstoff oder Wasserstoffperoxid können als Oxidationsmittel verwendet werden.
Reduktion: Reduktionsmittel wie Ascorbinsäure können eingesetzt werden.
Komplexierung: Verschiedene Liganden wie Ethylendiamintetraessigsäure (EDTA) können verwendet werden, um die Komplexbildung zu untersuchen.
Hauptprodukte, die gebildet werden:
Oxidation: Eisen(III)-bisglycinat.
Reduktion: Eisen(II)-bisglycinat.
Komplexierung: Verschiedene Eisen-Ligand-Komplexe, abhängig von den verwendeten Liganden
Vergleich Mit ähnlichen Verbindungen
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferric citrate
Comparison:
- Bioavailability: Iron glycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.
- Side Effects: Iron glycinate causes fewer gastrointestinal side effects compared to other iron salts.
- Stability: The chelated form of iron glycinate is more stable and less affected by dietary inhibitors of iron absorption .
Iron glycinate stands out due to its superior absorption and minimal side effects, making it a preferred choice for iron supplementation.
Eigenschaften
IUPAC Name |
(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTKKPLVSHVNDV-FCVLBCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)









